1,4-Dichloro-2,3-dinitrobenzene
CAS No.: 65036-57-9
Cat. No.: VC8182881
Molecular Formula: C6H2Cl2N2O4
Molecular Weight: 236.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65036-57-9 |
|---|---|
| Molecular Formula | C6H2Cl2N2O4 |
| Molecular Weight | 236.99 g/mol |
| IUPAC Name | 1,4-dichloro-2,3-dinitrobenzene |
| Standard InChI | InChI=1S/C6H2Cl2N2O4/c7-3-1-2-4(8)6(10(13)14)5(3)9(11)12/h1-2H |
| Standard InChI Key | WZUODOWOJWDKTK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |
| Canonical SMILES | C1=CC(=C(C(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Molecular Formula
1,4-Dichloro-2,3-dinitrobenzene belongs to the nitrobenzene family, with the systematic IUPAC name 1,4-dichloro-2,3-dinitrobenzene. Its molecular formula is , reflecting a benzene core substituted with two chlorine atoms and two nitro groups . The compound’s CAS registry number, 65036-57-9, distinguishes it from isomers such as 1,3-dichloro-2,4-dinitrobenzene (CAS 10199-85-6) and 1,5-dichloro-2,3-dinitrobenzene (CAS 28689-08-9) .
Structural and Electronic Features
The spatial arrangement of substituents significantly influences the compound’s electronic properties. The nitro groups at the 2- and 3-positions are meta-directing, while the chlorines at the 1- and 4-positions are ortho/para-directing. This juxtaposition creates a polarized electron distribution, enhancing electrophilic reactivity at specific ring positions . Computational studies on analogous compounds suggest that the nitro groups induce strong electron-withdrawing effects, reducing the aromatic ring’s electron density and stabilizing intermediates in substitution reactions .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 1,4-dichloro-2,3-dinitrobenzene typically involves sequential nitration and chlorination steps. A generalized approach includes:
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Nitration of 1,4-dichlorobenzene: Initial nitration introduces nitro groups, though regioselectivity must be carefully controlled to achieve the 2,3-dinitro configuration.
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Chlorination adjustments: Post-nitration halogenation may refine substituent positions, though this step risks over-chlorination .
Alternative methods leverage Ullmann-type coupling or directed ortho-metallation to achieve precise substitution patterns, though these approaches are less common due to scalability challenges .
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles in minimizing byproducts such as 1,3-dichloro-2,4-dinitrobenzene and 1,5-dichloro-2,3-dinitrobenzene, which arise from imperfect regiocontrol . Advances in catalytic nitration using zeolites or ionic liquids have improved selectivity, but yields remain suboptimal (typically 60–75%) compared to simpler nitrobenzenes .
Physical and Chemical Properties
Physicochemical Parameters
While direct measurements for 1,4-dichloro-2,3-dinitrobenzene are scarce, extrapolations from analogous compounds suggest:
The compound’s low water solubility and moderate lipophilicity suggest a propensity for bioaccumulation in fatty tissues, a concern highlighted in environmental toxicology studies .
Spectroscopic Signatures
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IR Spectroscopy: Strong asymmetric stretching vibrations for nitro groups () and C-Cl bonds () .
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NMR: Distinct NMR signals for aromatic protons deshielded by nitro groups (δ 8.2–8.5 ppm) .
Chemical Reactivity and Applications
Electrophilic Substitution Reactions
The compound’s reactivity is dominated by nitro group-directed electrophilic substitutions. Key transformations include:
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Nucleophilic aromatic substitution: Replacement of chlorine atoms with amines or alkoxides under high-temperature conditions .
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Reduction of nitro groups: Catalytic hydrogenation yields corresponding diamines, intermediates in dye and polymer synthesis .
Industrial and Research Applications
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Agrochemical intermediates: Derivatives serve as precursors to herbicides and fungicides, leveraging the chlorine atoms’ bioactivity .
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Pharmaceutical synthesis: Nitro-to-amine reductions produce aromatic diamines used in antimalarial and anticancer drug development .
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Polymer chemistry: Crosslinking agents in epoxy resins and polyurethanes, enhancing thermal stability .
Toxicological and Environmental Profile
Environmental Persistence and Remediation
The compound’s resistance to aerobic biodegradation () necessitates advanced remediation strategies:
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Photocatalytic degradation: TiO₂-mediated oxidation under UV light cleaves nitro groups, reducing toxicity .
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Microbial consortia: Engineered Pseudomonas strains degrade chloronitrobenzenes via reductive pathways .
Comparison with Structural Analogs
The table below contrasts 1,4-dichloro-2,3-dinitrobenzene with key isomers and derivatives:
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